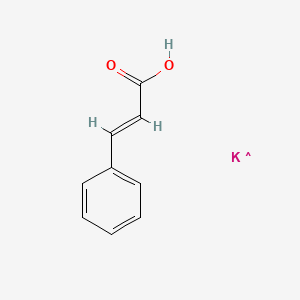
Cinnamic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, potassium salt, also known as potassium cinnamate, is the potassium salt form of cinnamic acid. Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents . The potassium salt form is often used in various applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods, including the Perkin reaction, the Claisen condensation, the Knoevenagel-Doebner condensation, and the Heck reaction . The Perkin reaction involves the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid . For the preparation of cinnamic acid, potassium salt, the following steps are typically involved:
Neutralization: The resulting cinnamic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound, often involves large-scale synthesis using the Perkin reaction due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acids depending on the reagent used.
Scientific Research Applications
Cinnamic acid, potassium salt, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cinnamic acid and its derivatives involves several pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Cinnamic acid, potassium salt, can be compared with other similar compounds such as:
Benzoic Acid: Both are carboxylic acids, but cinnamic acid has an additional double bond, making it more reactive in certain chemical reactions.
Phenylacetic Acid: Similar structure but lacks the double bond present in cinnamic acid, leading to different reactivity and applications.
p-Coumaric Acid: Similar structure but with a hydroxyl group on the phenyl ring, leading to different biological activities.
Conclusion
This compound, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Its biological activities further enhance its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C9H8KO2 |
|---|---|
Molecular Weight |
187.26 g/mol |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |
InChI Key |
HCFOYBNXMYSROO-UHDJGPCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O.[K] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


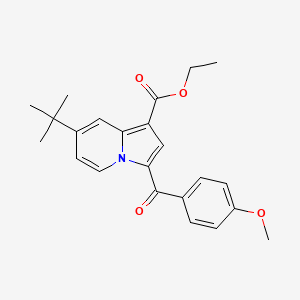

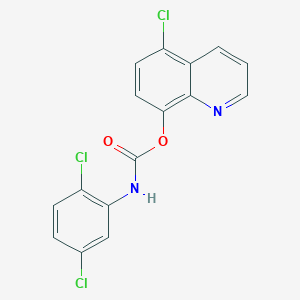
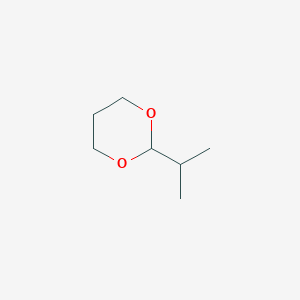

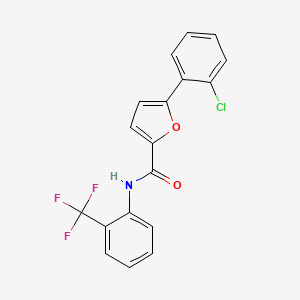
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


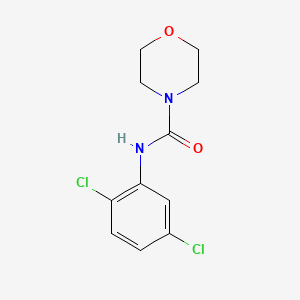
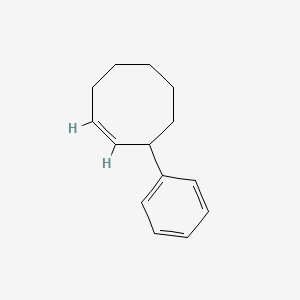

![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
